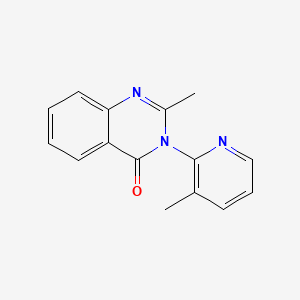

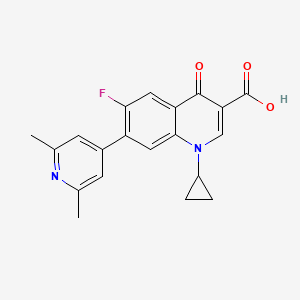

1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid

Descripción general

Descripción

1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid, also known as 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid, is a useful research compound. Its molecular formula is C20H17FN2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid has been extensively researched for its antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly against Staphylococcus aureus. A notable finding is that the position and number of fluorine atoms on the quinolone nucleus do not significantly impact its Gram-positive activity, indicating a specific mechanism of action distinct from other antibacterial agents (Reuman et al., 1995).

Enhanced Solubility and Efficacy through Prodrug Formulation

Research has explored the conversion of this compound into amino acid prodrugs, resulting in enhanced solubility and improved in vivo efficacy. This approach involves acylation with common amino acids, which significantly increases the compound's bioavailability while maintaining its antibacterial potency. This innovative formulation underscores the potential of modifying existing drugs for enhanced therapeutic outcomes (Sánchez et al., 1992).

Topoisomerase II Inhibition

Another significant application is the compound's interaction with mammalian topoisomerase II, an enzyme involved in DNA replication and cell division. This interaction suggests potential utility in cancer therapy, as inhibiting topoisomerase II can disrupt the proliferation of cancer cells. The compound exhibits considerable potency in this context, opening avenues for new cancer treatment strategies (Wentland et al., 1993).

Photodegradation Studies

Understanding the photodegradation of this compound is crucial for its stability and effectiveness. Research has identified major decomposition products formed under various conditions, providing insights into its stability and behavior under different environmental conditions. This knowledge is vital for the proper storage and handling of the drug (Torniainen et al., 1997).

Activity Against Mycobacterium Strains

The compound has shown significant activity against Mycobacterium tuberculosis and Mycobacterium avium strains. Its enhanced activity at lower pH levels, typical of phagosomes and phagolysosomes in macrophages, makes it particularly promising for treating infections caused by these organisms (Heifets & Lindholm-Levy, 1990).

Electrochemical Studies

Electrochemical studies of this compound and its precursors have provided insights into its reduction mechanisms and the influence of intramolecular hydrogen bonding and aromaticity on its electrochemistry. These studies are crucial for understanding the drug's behavior and interactions at the molecular level (Srinivasu et al., 1999).

Propiedades

IUPAC Name |

1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-10-5-12(6-11(2)22-10)14-8-18-15(7-17(14)21)19(24)16(20(25)26)9-23(18)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKLCGHPPNAPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154154 | |

| Record name | Win 57273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid | |

CAS RN |

123942-04-1 | |

| Record name | Win 57273 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123942041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Win 57273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

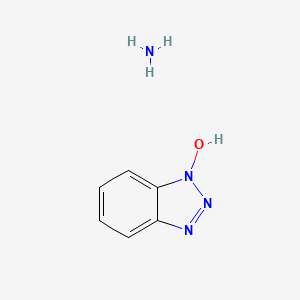

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)